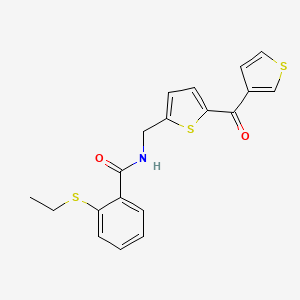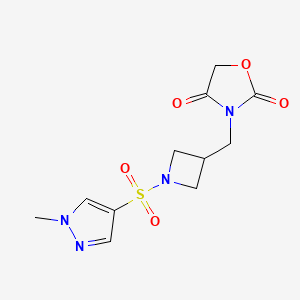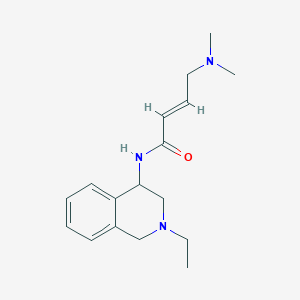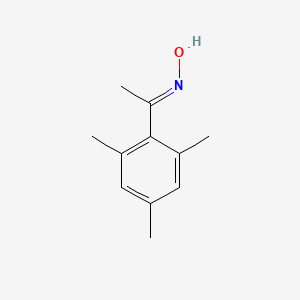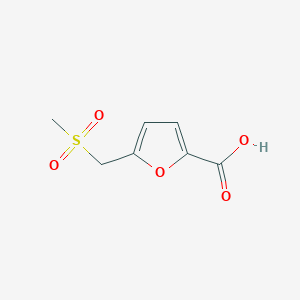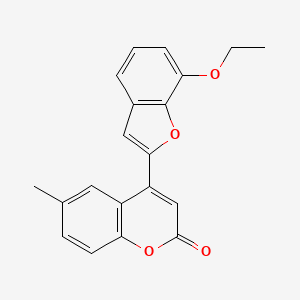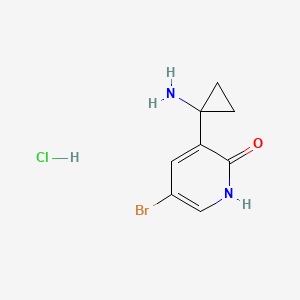
3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain an aminocyclopropyl group, a bromo group, and a pyridinone group, all attached to a central carbon atom. The hydrochloride indicates that it is a hydrochloride salt, which could affect its solubility and stability .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving aminocyclopropyl groups and halogenated pyridinones .
Molecular Structure Analysis
The molecular structure would likely consist of a pyridinone ring with a bromine atom and an aminocyclopropyl group attached. The exact structure would depend on the specific locations of these attachments .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing bromine atom and the electron-donating aminocyclopropyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a bromine atom could increase its molecular weight and potentially its reactivity .
Mécanisme D'action
Target of Action
Compounds with a similar structure, such as 1-aminocyclopropane-1-carboxylic acid (acc), have been found to interact with enzymes like acc deaminase .
Mode of Action
ACC is known to enhance plant tolerance to stress by modulating gene expression and promoting yield .
Biochemical Pathways
Compounds with similar structures, such as acc, have been found to affect the ethylene production pathway in plants, which plays a crucial role in plant growth and stress response .
Pharmacokinetics
A study involving a compound with a similar structure, 7-[(3 r )-3-(1-aminocyclopropyl)pyrrolidin-1-yl]-1-[(1 r ,2 s )-2-fluorocyclopropyl]-8-methoxy-4-oxoquinoline-3-carboxylic acid, showed that inhibition of certain transporters resulted in an elevation of the area under the curve of the compound . This suggests that the compound’s bioavailability may be influenced by these transporters.
Result of Action
Compounds with similar structures, such as acc, have been found to positively affect plant growth by secreting phytohormones/secondary metabolites, strengthening the plant’s antioxidant system, and influencing the physiology through polyamine production and modulating gene expression .
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride is a potent and selective agonist of the glycine site on the NMDA receptor, which makes it a valuable tool for studying the role of NMDA receptors in various physiological and pathological processes. However, its effects are dependent on the concentration and duration of exposure, which may complicate its use in experiments. 3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride also has a relatively short half-life, which may require frequent dosing in in vivo experiments.
Orientations Futures
There are several future directions for the research on 3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride. One area of interest is the development of more potent and selective agonists of the glycine site on the NMDA receptor. Another area of research is the investigation of the potential therapeutic applications of 3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride in various neurological and psychiatric disorders. Additionally, the mechanisms underlying the neuroprotective effects of 3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride need to be further elucidated. Finally, the effects of 3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride on other neurotransmitter systems such as glutamate and GABA need to be studied in more detail.
Méthodes De Synthèse
The synthesis of 3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride involves the reaction of 3-bromo-1H-pyridin-2-one with cyclopropanecarboxylic acid and subsequent reduction with lithium aluminum hydride. The resulting compound is then reacted with hydrochloric acid to obtain the final product, 3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride hydrochloride. The purity and yield of the synthesis can be improved by using various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
- Rôle de EN300-7352685: EN300-7352685 est un analogue de l'acide 1-aminocyclopropane-1-carboxylique (ACC), un précurseur de l'éthylène. Les chercheurs ont utilisé EN300-7352685 pour étudier la biosynthèse de l'éthylène et son impact sur la physiologie des plantes .
- Méthodologie: EN300-7352685 fournit une méthode simple pour quantifier les niveaux d'ACC en utilisant la chromatographie liquide couplée à la spectrométrie de masse en tandem. Cette technique permet l'analyse simultanée d'autres phytohormones (auxines, cytokinines, acide jasmonique, acide abscissique et acide salicylique) à partir du même échantillon .
- Résultats: Les analogues d'EN300-7352685 ont présenté des effets antimicrobiens dépendants de la structure contre les agents pathogènes Gram-positifs tels que Staphylococcus aureus, Enterococcus faecalis et Clostridium difficile .
- Applications: Il aide à élucider comment l'éthylène affecte des processus tels que la maturation des fruits, la germination des graines, la sénescence et les réponses aux inondations chez les plantes .
- Perspectives: En comparant les niveaux d'EN300-7352685 avec d'autres phytohormones, les chercheurs obtiennent des informations sur les interactions de l'éthylène avec d'autres groupes hormonaux .
Biosynthèse et Régulation de l'Éthylène
Quantification des Niveaux d'ACC
Activité Antimicrobienne
Régulation de la Croissance des Plantes
Études de Lignées Mutantes
Tests Pharmaceutiques
Safety and Hazards
Propriétés
IUPAC Name |
3-(1-aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O.ClH/c9-5-3-6(7(12)11-4-5)8(10)1-2-8;/h3-4H,1-2,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNOHFQZZZLTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CNC2=O)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

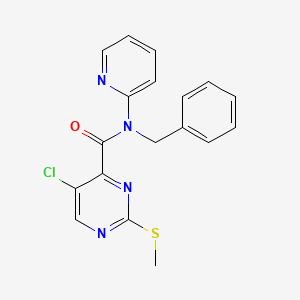
![3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2455638.png)

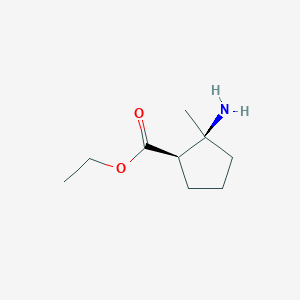
![4-((1H-imidazol-1-yl)methyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2455643.png)

![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2455648.png)
